molecular formula C11H14O2 B1616121 sec-Butyl benzoate CAS No. 3306-36-3

sec-Butyl benzoate

Cat. No.: B1616121
CAS No.: 3306-36-3
M. Wt: 178.23 g/mol
InChI Key: LSLWNAOQPPLHSW-UHFFFAOYSA-N
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Description

sec-Butyl benzoate: is an organic compound with the molecular formula C11H14O2 . It is an ester formed from benzoic acid and sec-butanol. This compound is a colorless, oily liquid with a pleasant fruity odor. It is used in various applications, including as a solvent and in the formulation of fragrances and flavors .

Preparation Methods

Synthetic Routes and Reaction Conditions: sec-Butyl benzoate can be synthesized through the esterification of benzoic acid with sec-butanol. The reaction typically involves heating benzoic acid and sec-butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, driving the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: sec-Butyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

sec-Butyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of sec-Butyl benzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release benzoic acid and sec-butanol, which can then participate in further biochemical reactions. The ester group can also interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: sec-Butyl benzoate is unique due to its specific alkyl group, which influences its physical and chemical properties. The sec-butyl group provides a balance between steric hindrance and reactivity, making this compound a versatile compound in various applications .

Properties

IUPAC Name

butan-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLWNAOQPPLHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880763
Record name benzoic acid, 1-methylpropyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3306-36-3
Record name sec-Butyl benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3306-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name sec-Butyl benzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC122573
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122573
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Record name NSC21849
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Record name benzoic acid, 1-methylpropyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-butyl benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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